SB 239063 was developed by GlaxoSmithKline and is primarily used for research purposes. It has been shown to exhibit significant selectivity over other kinases, demonstrating more than 220-fold selectivity against extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) isoforms . The compound's mechanism of action involves the inhibition of inflammatory cytokine production, which is crucial in various pathological conditions, including ischemic stroke and inflammatory diseases.
The synthesis of SB 239063 involves several key steps that focus on constructing its complex molecular structure. The synthetic route typically includes:
The precise conditions (temperature, solvents, reaction times) can vary depending on the specific synthetic pathway employed.
The molecular structure of SB 239063 features a complex arrangement that includes:
The three-dimensional conformation allows for effective binding to the ATP-binding site of the p38 MAPK enzyme, facilitating its inhibitory action .
SB 239063 participates in various chemical reactions relevant to its biological activity:
These reactions underscore its potential therapeutic applications in inflammatory diseases and neuroprotection.
SB 239063 exerts its effects primarily through the inhibition of the p38 MAPK pathway:
The compound's ability to selectively inhibit p38 MAPK while sparing other kinases highlights its potential for targeted therapeutic interventions.
SB 239063 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and potential clinical use.
SB 239063 has significant applications in scientific research:
SB 239063 (trans-1-(4-hydroxycyclohexyl)-4-(fluorophenyl)-5-(2-methoxy-pyrimidin-4-yl)imidazole) is a second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor with high selectivity for the α and β isoforms. It exhibits an IC₅₀ of 44 nM for recombinant human p38α, with equipotent activity against p38β, while showing no significant inhibition of p38γ or p38δ isoforms [1] [6]. This selectivity arises from its competitive binding at the ATP-binding site, where it stabilizes the kinase in an inactive conformation by interacting with conserved residues in the hydrophobic region I and the DFG motif (Asp168-Phe169-Gly170) [4] [7]. The methoxy-pyrimidine group at the C5 position of the imidazole ring enhances kinase selectivity by forming hydrogen bonds with the hinge region of p38α/β, a feature absent in other MAPKs [4].
Table 1: Structural Determinants of SB 239063 Selectivity
Structural Element | Role in p38α/β Binding | Effect on Specificity |
---|---|---|
Methoxy-pyrimidine group | H-bonding with hinge region (Met109, Gly110) | Blocks ATP binding without affecting ERK/JNK |
Fluorophenyl moiety | Occupies hydrophobic pocket I near DFG motif | Stabilizes inactive kinase conformation |
4-hydroxycyclohexyl group | Enhances cellular penetration and solubility | Improves bioavailability in CNS tissues |
Imidazole core | Scaffold for optimal spatial orientation | Prevents interference with p38γ/δ active sites |
This precise molecular interaction enables SB 239063 to achieve 3-fold greater cellular activity and 3–10-fold enhanced in vivo efficacy compared to first-generation inhibitors [1]. Its brain permeability further allows robust inhibition of p38 in neurological contexts, as evidenced by dose-proportional drug concentrations in cerebral tissue during stroke models [1].
SB 239063 potently suppresses pro-inflammatory cytokine cascades by interrupting p38-mediated transcriptional and post-transcriptional regulation. In lipopolysaccharide (LPS)-stimulated human monocytes, it inhibits TNF-α and IL-1β production with IC₅₀ values of 350 nM and 120 nM, respectively [1] [4]. Mechanistically, p38α phosphorylates mRNA-stabilizing proteins (e.g., tristetraprolin) and transcription factors (e.g., ATF-2), which regulate cytokine mRNA stability and translation. SB 239063 disrupts this by:
Table 2: Cytokine Modulation by SB 239063 Across Experimental Models
Experimental Context | Target Cytokine | Reduction (%) | Dosage/Route | Reference Model |
---|---|---|---|---|
LPS-stimulated human monocytes | TNF-α | >90% | 1 μM (in vitro) | Primary cell culture |
Rat adjuvant-induced arthritis | TNF-α in synovium | 51% | 10 mg/kg (oral) | In vivo inflammation |
Murine perioperative neurocognition | IL-1β in hippocampus | 60–70% | 10 mg/kg (i.p.) | Tibial fracture surgery |
Cerebral focal ischemia | TNF-α in brain | 41% | 15 mg/kg (oral) | Stroke model |
These effects translate to functional outcomes, such as 48% smaller infarct volumes in stroke models and attenuated arthritis progression [1] [8].
A defining feature of SB 239063 is its minimal interference with related MAPK pathways. Unlike first-generation inhibitors (e.g., SB 203580), it exhibits >100-fold selectivity for p38α/β over JNK and ERK kinases [1] [7]. This specificity was validated through:
The inhibitor’s selectivity arises from structural differences in the ATP-binding pockets: JNK possesses a larger glycine gatekeeper residue (vs. p38’s threonine), while ERK lacks the p38-specific hydrophobic pocket I [4] [9]. Consequently, SB 239063 preserves physiological MAPK crosstalk, such as JNK-mediated apoptosis in severe excitotoxicity and ERK-driven neurotrophic signaling [2] [10].
Table 3: Selectivity Profile of SB 239063 Across MAPK Family
Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. p38α | Functional Consequence of Inhibition |
---|---|---|---|
p38α | 44 | 1 (reference) | Blocks inflammation and apoptosis |
p38β | 50 | 0.9× | Similar to p38α |
p38γ | >10,000 | >227× | No effect on stress granules or proteostasis |
p38δ | >10,000 | >227× | No effect on neutrophil chemotaxis |
JNK1–3 | >10,000 | >227× | Preserves JNK-mediated stress responses |
ERK1/2 | >10,000 | >227× | Maintains ERK-dependent plasticity |
This precision enables targeted disruption of p38-driven inflammation without compromising parallel MAPK functions critical for cellular homeostasis [7] [10].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: